![molecular formula C17H18N2O2 B5708994 N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5708994.png)
N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide, also known as N-(2-Acetamidophenyl)-2,5-dimethylbenzamide or known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and stiffness caused by arthritis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it only inhibits the COX-2 enzyme and not the COX-1 enzyme. This selectivity reduces the risk of gastrointestinal side effects that are commonly seen with other NSAIDs.
Wirkmechanismus
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and physiological effects:
Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces inflammation by inhibiting the production of prostaglandins that cause inflammation and pain. Celecoxib also reduces pain by inhibiting the production of prostaglandins that sensitize pain receptors. Additionally, Celecoxib reduces fever by inhibiting the production of prostaglandins that raise body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
Celecoxib is a useful tool for studying the role of COX-2 in various diseases. Its selectivity for COX-2 allows for the study of COX-2-specific effects without interfering with the COX-1 enzyme. However, Celecoxib has limitations in that it may not fully represent the effects of other NSAIDs, which may have broader effects on the COX enzymes.
Zukünftige Richtungen
1. Further studies are needed to determine the optimal dosage and duration of Celecoxib treatment for various diseases.
2. Studies are needed to determine the long-term effects of Celecoxib treatment on cardiovascular and gastrointestinal health.
3. Further studies are needed to determine the mechanisms underlying Celecoxib's neuroprotective effects in Alzheimer's disease.
4. Studies are needed to determine the effects of Celecoxib on other signaling pathways and cellular processes beyond COX-2 inhibition.
5. Further studies are needed to determine the potential of Celecoxib as a therapeutic agent in other diseases beyond cancer, Alzheimer's disease, and cardiovascular disease.
Synthesemethoden
Celecoxib can be synthesized through a multi-step process. The first step is the synthesis of 4-bromo-2,5-dimethylphenylacetic acid, which is then reacted with thionyl chloride to form 4-bromo-2,5-dimethylphenylacetyl chloride. The acetyl chloride is then reacted with 2-aminophenylacetic acid to form the amide, which is then acetylated to form Celecoxib.
Wissenschaftliche Forschungsanwendungen
Celecoxib has been extensively studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to have anti-tumor effects by inhibiting angiogenesis, inducing apoptosis, and suppressing cell proliferation. Celecoxib has also been shown to have neuroprotective effects in Alzheimer's disease by reducing inflammation and oxidative stress. Additionally, Celecoxib has been shown to have cardioprotective effects by reducing inflammation and improving endothelial function.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-9-12(2)14(10-11)17(21)19-16-7-5-4-6-15(16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTYINPKJJEHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.